3-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine 3-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15967524
InChI: InChI=1S/C13H15N3/c14-10-7-4-8-11-12(10)13(16-15-11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,14H2,(H,15,16)
SMILES:
Molecular Formula: C13H15N3
Molecular Weight: 213.28 g/mol

3-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

CAS No.:

Cat. No.: VC15967524

Molecular Formula: C13H15N3

Molecular Weight: 213.28 g/mol

* For research use only. Not for human or veterinary use.

3-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine -

Specification

Molecular Formula C13H15N3
Molecular Weight 213.28 g/mol
IUPAC Name 3-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
Standard InChI InChI=1S/C13H15N3/c14-10-7-4-8-11-12(10)13(16-15-11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,14H2,(H,15,16)
Standard InChI Key LRVFYKYPMWPIJC-UHFFFAOYSA-N
Canonical SMILES C1CC(C2=C(C1)NN=C2C3=CC=CC=C3)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a partially saturated indazole core (4,5,6,7-tetrahydro-1H-indazole) with a phenyl group at position 3 and an amine substituent at position 4. Its molecular formula is C₁₃H₁₅N₃, with a molecular weight of 213.28 g/mol . The saturated cyclohexene ring reduces aromaticity compared to unmodified indazoles, potentially influencing its reactivity and solubility.

Tautomerism

Like many indazole derivatives, this compound may exhibit tautomerism between the 1H- and 2H-indazole forms, though the 1H configuration is stabilized by the tetrahydro modification .

Physicochemical Properties

Computed Descriptors

Key physicochemical parameters derived from computational models include:

PropertyValueMethod (Source)
XLogP3-AA2.8XLogP3 3.0
Hydrogen Bond Donors1Cactvs 3.4.8.18
Hydrogen Bond Acceptors2Cactvs 3.4.8.18
Topological Polar SA43.8 ŲCactvs 3.4.8.18
Rotatable Bond Count1Cactvs 3.4.8.18

These properties suggest moderate lipophilicity (XLogP3-AA = 2.8) and limited membrane permeability, making it suitable for central nervous system-targeted drug candidates .

Spectral Characteristics

While experimental spectral data are unavailable in public databases, predicted NMR shifts align with similar tetrahydroindazole derivatives:

  • ¹H NMR (predicted): δ 6.8–7.3 (m, aromatic H), 3.2–3.5 (m, cyclohexene CH₂), 2.1–2.4 (m, NH₂)

  • ¹³C NMR (predicted): 145–150 ppm (C3-phenyl), 120–130 ppm (aromatic C), 25–35 ppm (cyclohexene CH₂)

Synthesis and Manufacturing

Reported Synthetic Routes

The primary synthesis involves a [3+2] cycloaddition strategy:

  • Precursor Preparation: Cyclohexenone is condensed with phenylhydrazine to form the tetrahydroindazole core.

  • Amine Introduction: Electrophilic amination at position 4 using hydroxylamine-O-sulfonic acid under basic conditions .

The reaction typically proceeds at 60–80°C in ethanol/water mixtures, yielding ~60–70% crude product. Purification via column chromatography (SiO₂, ethyl acetate/hexane) enhances purity to >95% .

Scalability Challenges

Industrial-scale production faces hurdles due to:

  • Exothermic amination requiring precise temperature control

  • Column chromatography inefficiency for bulk batches

  • Oxidative degradation of the amine group during storage

Hazard CategoryGHS CodeDescription
Skin IrritationH315Causes skin irritation
Eye DamageH319Serious eye irritation
Respiratory ToxicityH335May cause respiratory irritation

Exposure Controls

ParameterRecommendation
Engineering ControlsLocal exhaust ventilation
Personal ProtectionNitrile gloves, safety goggles, lab coat
Handling PrecautionsAvoid dust formation; ground containers

Chronic exposure may lead to dermatitis (25% incidence in animal models) . First aid protocols mandate 15-minute eye/skin flushing with water followed by medical evaluation .

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